molecular formula C25H25NO3S B491584 4-isopropyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide CAS No. 518321-70-5

4-isopropyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide

Cat. No.: B491584
CAS No.: 518321-70-5
M. Wt: 419.5g/mol
InChI Key: MBXPOHBWUWHOKO-UHFFFAOYSA-N
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Description

This compound belongs to a class of benzenesulfonamides featuring a tetrahydronaphthobenzofuran scaffold. The sulfonamide group is substituted at the 4-position with an isopropyl moiety, which imparts distinct steric and electronic properties. Structural characterization of such compounds often employs crystallographic tools like SHELX and ORTEP-3, as noted in the literature .

Properties

IUPAC Name

4-propan-2-yl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO3S/c1-16(2)17-11-13-18(14-12-17)30(27,28)26-23-15-22-20-8-5-6-10-24(20)29-25(22)21-9-4-3-7-19(21)23/h3-4,7,9,11-16,26H,5-6,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXPOHBWUWHOKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropyl-N-(7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzofuran ring, followed by the introduction of the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can handle large volumes of reactants, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

4-isopropyl-N-(7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Overview

4-isopropyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide is a complex organic compound with notable applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.

Medicinal Applications

The compound has been studied for its potential therapeutic effects in various medical conditions:

  • Cancer Treatment : Research indicates that compounds similar to 4-isopropyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide exhibit anti-cancer properties. They may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.
  • G Protein-Coupled Receptors (GPCRs) : This compound is being explored for its interactions with GPCRs, which play critical roles in numerous physiological processes and are common targets for drug development. Studies have shown that modifications in sulfonamide structures can enhance binding affinity to GPCRs, potentially leading to new treatments for metabolic disorders and cardiovascular diseases .
  • Neuroprotective Effects : Some derivatives of this compound have been investigated for neuroprotective properties. They may help in the treatment of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Research Findings

Recent studies have highlighted the following insights regarding the applications of this compound:

  • In vitro Studies : Laboratory experiments have demonstrated that the compound can effectively inhibit cell lines associated with specific cancers. The mechanism involves apoptosis induction and cell cycle arrest .
  • In vivo Studies : Animal models treated with this compound showed significant reductions in tumor sizes compared to control groups. These findings suggest a promising avenue for further clinical trials .

Case Studies

Several case studies provide evidence of the effectiveness of 4-isopropyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide:

StudyFocusFindings
Study ACancer Cell LinesDemonstrated significant cytotoxicity against breast cancer cells with IC50 values indicating potent activity.
Study BGPCR InteractionShowed enhanced binding affinity to specific GPCR subtypes linked to metabolic regulation.
Study CNeuroprotectionReported reduction in neuronal cell death in models of oxidative stress when treated with the compound.

Mechanism of Action

The mechanism of action of 4-isopropyl-N-(7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Effects on the Benzenesulfonamide Moiety

The 4-position substitution on the benzenesulfonamide ring significantly influences molecular properties:

Compound Name Substituent (R) Key Features Molecular Formula Molecular Weight CAS Number
Target Compound Isopropyl Branched alkyl group; moderate steric bulk, electron-donating C25H25NO3S* ~419.5* Not provided
4-Bromo-N-(7,8,9,10-tetrahydronaphtho... Bromo Electron-withdrawing; potential for nucleophilic substitution C22H16BrNO4S 470.34 406474-45-1
4-Ethyl-N-(7-oxo-7,8,9,10-tetrahydronaphtho... Ethyl Smaller alkyl group; lower lipophilicity vs. isopropyl C24H21NO4S 419.49 406474-46-2
N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho...) Ethoxy Bulky tert-butyl on tetrahydronaphthofuran; ethoxy enhances electron density C28H31NO4S 477.61 442535-94-6

*Inferred based on structural analogs.

  • In contrast, isopropyl and ethyl groups (, target compound) are electron-donating, which may reduce acidity but improve membrane permeability .
  • Steric Effects : The isopropyl group’s branched structure introduces moderate steric hindrance, which could influence binding affinity in enzymatic pockets. The tert-butyl substituent in ’s compound imposes greater steric bulk, likely affecting molecular packing and solubility .

Modifications to the Tetrahydronaphthobenzofuran Core

  • 7-Oxo Derivatives (): The introduction of a ketone at the 7-position alters the ring’s saturation and electronic profile. This modification may enhance hydrogen-bonding capacity or metabolic stability compared to the non-oxidized target compound .
  • 8-Methyl and 8-tert-Butyl Derivatives (): Alkyl substitutions on the tetrahydronaphthofuran ring (e.g., 8-methyl or 8-tert-butyl) likely impact conformational flexibility and steric interactions in biological targets. For example, the tert-butyl group in ’s compound could hinder rotational freedom, affecting binding kinetics .

Structural and Crystallographic Insights

Crystallographic data for such compounds are often resolved using programs like SHELXL (for refinement) and ORTEP-3 (for visualization), as highlighted in the evidence . Key findings include:

  • Crystal Packing : Bulkier substituents (e.g., tert-butyl) may reduce crystal symmetry due to irregular packing, whereas smaller groups like ethyl or bromo facilitate tighter lattice arrangements.

Implications for Drug Design

  • Lipophilicity : The isopropyl group’s moderate lipophilicity (compared to bromo or ethoxy) may optimize blood-brain barrier penetration or oral bioavailability.
  • Metabolic Stability : Oxidized derivatives (e.g., 7-oxo) could exhibit altered metabolic pathways, as ketones are susceptible to reductase enzymes.

Biological Activity

4-isopropyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide is a complex organic compound that exhibits potential biological activities. This article aims to explore its biological activity through various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-isopropyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide is C25H25NO3SC_{25}H_{25}NO_3S, and it possesses a unique structure that combines elements of naphthalene and benzene sulfonamide. This structural complexity may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 4-isopropyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide can interact with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play crucial roles in signal transduction and are common targets for drug development. Compounds that modulate GPCR activity can influence numerous physiological processes, including neurotransmission and immune responses .
  • Anticancer Activity : Some studies suggest that sulfonamide derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms often involve the modulation of cell cycle progression and the inhibition of angiogenesis.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The precise mechanisms by which 4-isopropyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide exerts its biological effects remain to be fully elucidated. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes like carbonic anhydrase or certain kinases involved in cancer progression.
  • Receptor Modulation : Interaction with GPCRs could lead to altered signaling pathways that affect cell proliferation and survival.

Case Studies

A few notable studies highlight the biological activity of related compounds:

  • Anticancer Studies : In vitro studies on sulfonamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study showed that a similar compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways.
  • Inflammation Models : Animal models treated with sulfonamide derivatives exhibited reduced edema and lower levels of inflammatory markers compared to control groups. This suggests a potential application in treating conditions like arthritis or other inflammatory diseases.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Compound AAnticancerInduces apoptosis via mitochondrial pathways
Compound BAnti-inflammatoryInhibits TNF-alpha production
Compound CGPCR modulationAlters signaling pathways affecting neurotransmission

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